N-(3-bromophenyl)-5-nitro-2-furamide
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Overview
Description
N-(3-bromophenyl)-5-nitro-2-furamide: is an organic compound characterized by the presence of a bromophenyl group, a nitro group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-5-nitro-2-furamide typically involves the following steps:
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Nitration of Furan: : The initial step involves the nitration of furan to introduce a nitro group at the 5-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
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Bromination of Aniline: : The next step involves the bromination of aniline to obtain 3-bromoaniline. This is usually done using bromine in the presence of a catalyst such as iron(III) bromide.
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Amidation Reaction: : The final step is the amidation reaction where 3-bromoaniline reacts with 5-nitro-2-furoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : N-(3-bromophenyl)-5-nitro-2-furamide can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
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Reduction: : The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
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Substitution: : The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, potassium thiolate.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: N-(3-aminophenyl)-5-nitro-2-furamide.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(3-bromophenyl)-5-nitro-2-furamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities. The presence of the nitro and bromophenyl groups suggests that it may exhibit antimicrobial or anticancer properties, although specific studies are required to confirm these effects.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, its derivatives may be used in the production of polymers or as additives in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-5-nitro-2-furamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the bromophenyl group may enhance binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)-5-nitro-2-furamide: Similar structure but with the bromine atom at the 4-position.
N-(3-chlorophenyl)-5-nitro-2-furamide: Similar structure with a chlorine atom instead of bromine.
N-(3-bromophenyl)-5-amino-2-furamide: Similar structure with an amino group instead of a nitro group.
Uniqueness
N-(3-bromophenyl)-5-nitro-2-furamide is unique due to the specific positioning of the bromine and nitro groups, which can influence its reactivity and biological activity. The combination of these functional groups provides a distinct set of chemical properties that can be exploited in various applications.
Properties
IUPAC Name |
N-(3-bromophenyl)-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O4/c12-7-2-1-3-8(6-7)13-11(15)9-4-5-10(18-9)14(16)17/h1-6H,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJZUFQFORLTGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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